2,4-difluoro-N-methyl-N-phenylbenzamide
Description
2,4-Difluoro-N-methyl-N-phenylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 4-positions of the phenyl ring, an N-methyl group, and an N-phenyl moiety. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity through electronic and steric effects . Structural studies of such compounds, including crystallographic analyses, provide insights into intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence physicochemical and biological properties .
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2,4-difluoro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H11F2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3 |
InChI Key |
GZNQGTACPXKGGF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
Positional Isomerism: 2,4-Difluoro vs. 2,3-Difluoro Substitution
The positional arrangement of fluorine atoms significantly impacts molecular properties. For example:
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24): Exhibits monoclinic crystal packing (space group Pn) with intermolecular N–H···O hydrogen bonds and C–F···π interactions .
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Crystallizes in a different space group (P1) with distinct unit cell parameters (a = 4.956 Å, b = 5.672 Å, c = 19.625 Å) and weaker C–F···π interactions due to altered fluorine positioning .
Key Differences :
- Electronic effects from fluorine substitution influence dipole moments and reactivity in cross-coupling reactions .
Substituent Effects on the Amide Nitrogen
- N-Methyl vs. N-Phenyl Groups : The presence of an N-methyl group in 2,4-difluoro-N-methyl-N-phenylbenzamide reduces steric hindrance compared to bulkier substituents (e.g., diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide), enhancing conformational flexibility and solubility .
- Nitro vs. Fluoro Substituents : Compounds like 2-fluoro-N-methyl-4-nitrobenzamide exhibit strong electron-withdrawing effects from the nitro group, increasing acidity of the amide proton compared to fluorinated analogs .
Physicochemical Properties
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Fluorinated benzamides generally exhibit lower logP values than nitro-substituted analogs, suggesting improved water solubility.
Preparation Methods
HOBt/EDC·HCl-Catalyzed Amidation
The most widely reported method involves coupling 2,4-difluorobenzoic acid with N-methylaniline using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) .
Reaction Conditions:
-
Solvent : Tetrahydrofuran (THF) or acetonitrile.
-
Base : Triethylamine (3.0 equiv).
-
Temperature : Room temperature (25°C).
-
Time : 8–10 hours.
Mechanistic Insight :
EDC·HCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with HOBt to form an active ester. Nucleophilic attack by N-methylaniline then yields the amide.
Optimization Data:
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent (THF) | 10 mL | 80 |
| Amine Equivalents | 1.5 equiv | 82 |
| Base (Et₃N) | 3.0 equiv | 82 |
Acid Chloride Route
Thionyl Chloride Activation
This classical method converts 2,4-difluorobenzoic acid to its acid chloride, followed by reaction with N-methylaniline:
-
Activation :
-
Reagents : Thionyl chloride (2.0 equiv).
-
Conditions : Reflux (70°C, 2 hours).
-
Intermediate : 2,4-Difluorobenzoyl chloride.
-
-
Amidation :
Advantages : Rapid reaction kinetics.
Limitations : Handling corrosive reagents (SOCl₂) and moisture sensitivity.
Palladium-Catalyzed Cyanation and Hydrolysis
Synthesis via 2,4-Difluorobenzonitrile Intermediate
A patent-described route (CN100457721C) synthesizes 2,4-difluorobenzonitrile via palladium-catalyzed cyanation of 2,4-difluorobromobenzene, followed by hydrolysis to the carboxylic acid:
-
Cyanation :
-
Hydrolysis :
-
Amidation :
-
Use HOBt/EDC·HCl or acid chloride methods to couple with N-methylaniline.
-
Comparative Analysis of Methods
Yield and Practicality
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| HOBt/EDC·HCl | 80–82 | Moderate | High |
| Acid Chloride | 70–75 | Low | Moderate |
| Palladium-Catalyzed | 70–90* | High | Industrial |
*Combined yield for cyanation, hydrolysis, and amidation.
Challenges and Innovations
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